molecular formula C21H12N2O3 B2950091 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 439108-77-7

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2950091
CAS No.: 439108-77-7
M. Wt: 340.338
InChI Key: AOLHZIZERVLJAI-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 691870-02-7, molecular formula: C₂₁H₁₄N₂O₃, molecular weight: 342.36) is a polycyclic heteroaromatic compound featuring a fused indeno[1,2-b]pyridine core substituted with a 1,3-benzodioxole moiety, a methyl group, and a nitrile functional group . Its structure combines electron-deficient pyridine and electron-rich benzodioxole systems, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via multicomponent reactions, often involving cyclohexanedione derivatives and substituted anilines under catalytic conditions . While its specific biological activity remains unreported in the provided evidence, structural analogs exhibit calcium antagonistic and anticancer properties .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHZIZERVLJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the indeno[1,2-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzodioxole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The oxo group in the molecule can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The cyano group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Primary amines, secondary amines, or alcohols.

  • Substitution: : Brominated or nitro-substituted derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives may exhibit biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Benzodioxole vs. Aryl Substituents : The 1,3-benzodioxole moiety (as in the target compound) may improve metabolic stability relative to simple aryl groups (e.g., 4-chlorophenyl in ) due to reduced oxidative metabolism.

Comparison :

  • The target compound’s synthesis shares similarities with tetrahydrobenzoquinoline derivatives (e.g., ), but its indenopyridine core requires stricter regiocontrol during cyclization.
  • Calcium antagonistic analogues employ cyclohexanedione precursors, which introduce steric bulk but limit electronic diversity.

Physicochemical Properties

Critical data for select compounds:

Compound Melting Point (°C) IR ν(C≡N) (cm⁻¹) Solubility (Ethanol) Stability
Target Compound >300 (decomposes) ~2200 (estimated) Moderate Air-stable
5-Oxo-1,4-dihydroindenopyridines 180–220 Not reported Low Hygroscopic
Tetrahydrobenzoquinoline 593–595 2225 Poor Light-sensitive

Insights :

  • The nitrile group’s IR stretch (~2200 cm⁻¹) is consistent across derivatives , confirming its presence.
  • Higher melting points in fused-ring systems (e.g., tetrahydrobenzoquinoline ) correlate with reduced solubility, limiting formulation options.

Biological Activity

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an indeno-pyridine framework. Its molecular formula is C18H14N2O3C_{18}H_{14}N_{2}O_{3} with a molecular weight of approximately 306.32 g/mol. The presence of the carbonitrile group is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
  • Antioxidant Activity : The benzodioxole structure contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.

Antitumor Activity

Recent studies have shown that derivatives of indeno-pyridine compounds exhibit significant antitumor activity. For instance:

  • In vitro Studies : Compounds similar in structure demonstrated IC50 values ranging from 0.05 to 10 µM against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Preliminary data suggest effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antitumor EffectsFound that the compound inhibited the growth of human breast cancer cells with an IC50 of 8 µM.
Study 2 Antimicrobial ActivityReported MIC values against Staphylococcus aureus at 25 µg/mL.
Study 3 In vivo EfficacyDemonstrated significant tumor reduction in mouse models when administered at doses of 10 mg/kg body weight .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Early studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis of indeno-pyridine derivatives often involves multi-step condensation and cyclization reactions. For example, analogous compounds (e.g., pyridinecarbonitriles) are synthesized via Knoevenagel condensation between aryl aldehydes and active methylene compounds, followed by cyclization with ammonium acetate or urea under reflux conditions . The benzodioxol moiety can be introduced via Suzuki coupling or direct substitution using pre-functionalized intermediates. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to improve yield, as seen in studies on similar heterocyclic systems .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection is performed using a diffractometer, and structure refinement employs programs like SHELXL (part of the SHELX suite), which handles thermal parameters, disorder modeling, and hydrogen bonding networks . For example, the crystal structure of a related indeno-pyridine derivative ( ) was solved using SHELXL-97, with R-factor convergence below 0.05, demonstrating the software's robustness for complex heterocycles .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹). Compare to reference data for similar indeno-pyridines .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects. For instance, the benzodioxol group shows characteristic singlet protons for the methylenedioxy group (δ ~5.9–6.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Systematic variation of substituents (e.g., methyl, benzodioxol) and evaluation of biological activity (e.g., enzyme inhibition, receptor binding) are key. For example, in pyridinecarbonitrile derivatives ( ), introducing electron-withdrawing groups at specific positions enhanced inotropic activity. Computational tools (e.g., molecular docking) can predict binding modes, while in vitro assays (e.g., cell-based functional tests) validate hypotheses. Dose-response curves and IC₅₀ calculations are critical for quantifying potency .

Q. What strategies resolve contradictions in bioassay data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or cell-line specificity. Replicate experiments under standardized protocols, and use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For instance, highlights how PR antagonist activity in rodents vs. primates required species-specific assay optimization. Statistical tools (e.g., ANOVA, Bland-Altman plots) quantify variability and identify outliers .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions. Use crystal structures from the PDB (e.g., progesterone receptor for analogs in ). Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations. For indeno-pyridines, prioritize hydrophobic interactions and hydrogen bonding with active-site residues .

Q. What methodologies assess the stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base). Monitor degradation via HPLC/MS.
  • Metabolic Stability : Use liver microsomes (human/rodent) to identify phase I metabolites. LC-MS/MS tracks hydroxylation or demethylation pathways.
  • Solid-State Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal behavior .

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